molecular formula C8H10N2O3 B1441114 2-[(2-Hydroxyethyl)amino]nicotinic acid CAS No. 1220018-27-8

2-[(2-Hydroxyethyl)amino]nicotinic acid

Cat. No.: B1441114
CAS No.: 1220018-27-8
M. Wt: 182.18 g/mol
InChI Key: FTLDWPXYMRSICF-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]nicotinic acid is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid, where the carboxyl group is substituted with a 2-hydroxyethylamino group

Biochemical Analysis

Biochemical Properties

2-[(2-Hydroxyethyl)amino]nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound’s hydroxyl and amino groups facilitate its binding to NAD, influencing various metabolic pathways . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism. In certain cell types, this compound can enhance or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as NAD, altering their activity. This binding can result in the inhibition or activation of enzymes involved in critical metabolic processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes related to cellular stress responses, energy production, and other vital functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of NAD . The compound can influence metabolic flux and metabolite levels, affecting processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s importance in maintaining cellular energy balance and redox homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy in biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Nicotinic acid+2-aminoethanol2-[(2-Hydroxyethyl)amino]nicotinic acid\text{Nicotinic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} Nicotinic acid+2-aminoethanol→2-[(2-Hydroxyethyl)amino]nicotinic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, which lacks the 2-hydroxyethylamino group.

    2-Aminoethanol: A precursor used in the synthesis of 2-[(2-Hydroxyethyl)amino]nicotinic acid.

    2-[(2-Hydroxyethyl)amino]benzoic acid: A structurally similar compound with a benzoic acid core instead of nicotinic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-5-4-10-7-6(8(12)13)2-1-3-9-7/h1-3,11H,4-5H2,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLDWPXYMRSICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223491
Record name 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-27-8
Record name 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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